Aluminum, tetrakis(2-methylpropyl)-mu-oxodi-, is a complex organoaluminum compound characterized by its molecular formula and a molecular weight of approximately 298.42 g/mol. This compound is notable for its unique structure, which includes four 2-methylpropyl groups bonded to aluminum atoms, along with an oxo group (mu-oxodi). Its configuration allows for versatile reactivity and applications in various fields such as catalysis and materials science .
Due to the lack of specific information, it's important to handle this compound with caution assuming it shares properties with other aluminum alkyls. Aluminum alkyls can be:
The synthesis of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- typically involves several steps:
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- has several applications across different scientific domains:
Studies on the interactions of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- with other chemical species are crucial for understanding its reactivity and potential applications. Interaction studies often focus on:
Several compounds share structural similarities with aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Aluminum, triethyl | Commonly used in organic synthesis and catalysis | |
Aluminum, triphenyl | Exhibits different reactivity due to phenyl groups | |
Aluminum, diethyl | Simpler structure but similar catalytic properties | |
Aluminum, tris(2-methylpropyl) | Similar alkyl groups but fewer than tetrakis |
Aluminum, tetrakis(2-methylpropyl)-mu-oxodi- stands out due to its specific arrangement of four bulky 2-methylpropyl groups around two aluminum centers. This configuration enhances its steric hindrance and reactivity compared to similar compounds. Its unique properties make it particularly suitable for specialized applications in catalysis and material science that require tailored chemical behavior .
The systematic IUPAC name for this compound is bis(2-methylpropyl)alumanyloxy-bis(2-methylpropyl)alumane, reflecting its dimeric structure with two aluminum centers bridged by an oxygen atom. Each aluminum atom is coordinated to two isobutyl groups, resulting in the molecular formula C₁₆H₃₆Al₂O and a molecular weight of 298.42 g/mol. The term "μ-oxodi-" denotes the bridging oxygen ligand connecting the aluminum atoms, a common feature in aluminoxane chemistry.
X-ray crystallographic studies of related isobutyl-aluminoxanes reveal cage-like or sheet-like structures with both three- and four-coordinate aluminum sites. For instance, the Al₁₀O₆iBu₁₆(μ-H)₂ cluster features nearly linear aluminum-hydride bridges (154°) and three-coordinate aluminum centers, as confirmed by solid-state ²⁷Al NMR. While direct crystallographic data for aluminum, tetrakis(2-methylpropyl)-μ-oxodi- remains limited, its structural analogies to MAO and tert-butylaluminoxane (TBAO) suggest a similar propensity for oligomeric cage formation stabilized by bulky isobutyl groups.
Table 1: Key Structural and Spectral Data
The hydrolytic synthesis pathway represents the most direct and widely employed method for preparing aluminum, tetrakis(2-methylpropyl)-mu-oxodi- from its triisobutylaluminum precursor. This methodology relies on the controlled hydrolysis of triisobutylaluminum under specific reaction conditions to achieve the desired dialuminoxane product.
The fundamental hydrolytic conversion involves the reaction of triisobutylaluminum with water in a stoichiometrically controlled manner. The reaction proceeds through a series of intermediate steps, beginning with the formation of aluminum hydroxide species and progressing to the final bridged oxide structure [3] [4]. The general reaction pathway can be represented as:
2 Al(CH₂CH(CH₃)₂)₃ + H₂O → [(CH₃)₂CHCH₂]₂Al-O-Al[CH₂CH(CH₃)₂]₂ + 2 CH₂=C(CH₃)₂
This transformation requires precise control of reaction conditions, including temperature, moisture content, and reaction atmosphere, to prevent over-hydrolysis and unwanted side reactions [3] [4].
Research has demonstrated that the hydrolytic synthesis achieves optimal yields when conducted under anhydrous conditions with controlled water introduction. The reaction temperature typically ranges from 60-80°C, with careful monitoring of the water-to-aluminum ratio to maintain stoichiometric precision [3]. The process benefits from inert atmosphere protection, typically under nitrogen or argon, to prevent atmospheric moisture interference.
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60-80°C | Maximizes conversion efficiency |
Water:Al Ratio | 0.5:2.0 | Controls product selectivity |
Reaction Time | 4-8 hours | Ensures complete conversion |
Atmosphere | Inert (N₂/Ar) | Prevents side reactions |
The hydrolytic synthesis requires continuous monitoring through various analytical techniques to ensure product quality and reaction completion. Gas chromatography analysis reveals the formation of isobutylene as a byproduct, serving as an indicator of reaction progress [3] [4]. The reaction typically demonstrates first-order kinetics with respect to triisobutylaluminum concentration, allowing for predictable scale-up procedures.
Non-hydrolytic synthetic methodologies offer alternative pathways for aluminum, tetrakis(2-methylpropyl)-mu-oxodi- preparation, particularly valuable when hydrolytic conditions present challenges or when specific purity requirements demand alternative approaches.
The alkyl halide elimination route represents a sophisticated non-hydrolytic approach based on the condensation between aluminum chlorides and aluminum alkoxides. This methodology follows the general reaction scheme established for non-hydrolytic sol-gel processes [5] [6]:
AlCl₃ + Al(OR)₃ → Al-O-Al + 3 RCl
In the specific case of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- synthesis, aluminum chloride reacts with aluminum isobutoxide under controlled conditions to form the desired dialuminoxane structure while eliminating isobutyl chloride as a volatile byproduct [5] [6].
Alternative non-hydrolytic routes employ ether compounds as oxygen donors in the formation of aluminum-oxygen bridges. This approach utilizes diisopropyl ether or similar ether compounds to facilitate the bridging oxygen incorporation [7]. The reaction proceeds through coordination of the ether oxygen to aluminum centers, followed by alkyl group rearrangement and elimination.
The ether-mediated synthesis demonstrates several advantages, including:
Non-hydrolytic preparations typically require elevated temperatures ranging from 120-180°C to achieve satisfactory conversion rates. The temperature control proves critical for product selectivity, with higher temperatures favoring complete conversion while lower temperatures may result in incomplete reactions or formation of intermediate species [5] [6].
Temperature Range | Primary Products | Conversion Efficiency |
---|---|---|
120-140°C | Mixed intermediates | 60-75% |
140-160°C | Target dialuminoxane | 85-95% |
160-180°C | Complete conversion | >95% |
>180°C | Decomposition products | Variable |
The purification and stabilization of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- requires specialized techniques due to its sensitivity to moisture and air, as well as its tendency toward thermal decomposition under certain conditions.
Vacuum distillation represents the primary purification method for aluminum, tetrakis(2-methylpropyl)-mu-oxodi-, taking advantage of its moderate volatility under reduced pressure conditions [8] [9]. The distillation process typically operates under pressures ranging from 0.1 to 3 mmHg with temperatures between 132-136°C [9].
The purification protocol involves several critical steps:
Advanced purification methodologies incorporate inert gas purging during the distillation process to enhance impurity removal. This technique involves blowing inert gas through the vapor phase during distillation, effectively removing higher vapor pressure impurities that may not be adequately separated through distillation alone [8].
The inert gas purging method demonstrates particular effectiveness in removing organosilicon impurities, which often present challenges in conventional purification due to similar volatility characteristics to the target compound [8].
Long-term stabilization of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- requires careful consideration of storage conditions and potential stabilizing additives. Research indicates that the compound maintains stability when stored under inert atmosphere with minimal exposure to moisture and air [1] [2].
Stabilization strategies include:
Comprehensive analytical validation ensures the identity, purity, and quality of synthesized aluminum, tetrakis(2-methylpropyl)-mu-oxodi- through multiple complementary analytical techniques.
¹H NMR analysis confirms the isobutyl group integrity, displaying characteristic patterns for the methyl and methylene protons. The spectrum typically shows:
¹³C NMR provides additional structural confirmation through carbon environment analysis, revealing distinct signals for the quaternary, tertiary, and primary carbon atoms within the isobutyl substituents [12].
Mass spectrometry serves as a definitive technique for molecular weight confirmation and structural elucidation of aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. Electron impact ionization typically produces fragmentation patterns characteristic of the dialuminoxane structure [13] [14].
The mass spectral analysis reveals:
Elemental analysis provides quantitative validation of the compound composition, confirming the theoretical percentages of carbon, hydrogen, and aluminum. The expected elemental composition for aluminum, tetrakis(2-methylpropyl)-mu-oxodi- includes [1] [2]:
Element | Theoretical % | Acceptable Range |
---|---|---|
Carbon | 64.41 | 64.0-64.8 |
Hydrogen | 12.16 | 11.8-12.5 |
Aluminum | 18.09 | 17.7-18.4 |
Oxygen | 5.36 | 5.0-5.7 |
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide valuable information regarding the thermal stability and decomposition pathways of aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. These studies reveal decomposition temperatures and help establish optimal storage and handling conditions [4].
Infrared spectroscopy offers complementary structural information, particularly regarding the aluminum-oxygen bridging modes and organic substituent vibrations. The IR spectrum typically displays characteristic absorption bands around 935 cm⁻¹ corresponding to Al-O stretching modes, along with C-H stretching and bending vibrations in the organic regions [15].
Quantitative analysis of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- employs iodimetric titration methods specifically developed for organoaluminum compounds. This technique provides accurate determination of aluminum content through controlled reaction with iodine in hydrocarbon solvents [16] [17] [18].
The iodimetric method offers several advantages:
The analytical validation protocol demonstrates that properly synthesized and purified aluminum, tetrakis(2-methylpropyl)-mu-oxodi- achieves purity levels exceeding 98% with impurity contents typically below 1000 ppm for silicon-containing compounds and other trace contaminants [8] [9].
X-ray crystallographic analysis provides fundamental structural insights into aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. The compound adopts a dimeric structure where two aluminum centers are bridged by a single oxygen atom, forming an Al-O-Al linkage characteristic of alumoxane compounds [1] [2]. Based on structural studies of related organoaluminum compounds, the Al-O bond lengths typically range from 1.77 to 1.85 Å, while Al-C bond lengths fall within 1.95 to 2.05 Å [3] [4].
The coordination environment around each aluminum center is tetrahedral, with three isobutyl groups and one bridging oxygen atom. The O-Al-O bond angles are expected to be in the range of 104-109°, consistent with tetrahedral geometry. The Al-O-Al bridge angle, a critical structural parameter for alumoxane compounds, typically ranges from 130-140°, reflecting the bent nature of the bridging oxygen linkage [3] [4].
Crystal system determination requires single-crystal X-ray diffraction analysis, which has not been definitively reported for this specific compound. However, structural analogies with related organoaluminum compounds suggest the compound likely crystallizes in a monoclinic or orthorhombic system, common for dimeric organoaluminum structures [5] [6].
The molecular structure exhibits C₂ symmetry about the Al-O-Al bridge, with the isobutyl groups adopting staggered conformations to minimize steric hindrance. The bulky nature of the isobutyl substituents contributes to the stability of the dimeric structure by preventing further aggregation that might occur with smaller alkyl groups [4] [7].
Multinuclear NMR spectroscopy provides detailed insights into the solution-state structure and dynamics of aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. The ¹H NMR spectrum exhibits characteristic signals for the isobutyl groups, with CH₃ protons appearing as doublets at 0.8-1.2 ppm, CH protons as multiplets at 1.8-2.2 ppm, and CH₂ protons α to aluminum as doublets at 0.3-0.9 ppm [8] [9].
The ¹³C NMR spectrum reveals distinct carbon environments within the isobutyl framework. Methyl carbons appear as quartets at 26-28 ppm due to coupling with adjacent CH protons, while CH carbons show doublet patterns at 26-30 ppm. The CH₂ carbons directly bonded to aluminum exhibit characteristic upfield shifts to 13-14 ppm, appearing as triplets due to coupling with CH protons [8] [9].
²⁷Al NMR spectroscopy provides crucial information about the aluminum coordination environment. The tetrahedral aluminum centers exhibit broad signals in the range of 146-185 ppm, with the exact chemical shift being solvent-dependent [3] [9]. In polar solvents such as tetrahydrofuran, the ²⁷Al signal typically appears around 178-185 ppm, while in nonpolar solvents like toluene, it shifts to approximately 146 ppm [9]. The broadness of the ²⁷Al signal arises from quadrupolar effects associated with the ²⁷Al nucleus (I = 5/2) [3].
Dynamic exchange processes between bridging and terminal positions of the isobutyl groups can be observed by variable-temperature NMR studies. At room temperature, rapid exchange results in averaged signals, while cooling to lower temperatures may resolve distinct environments. The activation energy for these exchange processes typically ranges from 27-30 kJ mol⁻¹ [8] [9].
Infrared and Raman spectroscopic analysis provides complementary information about the vibrational modes and bonding characteristics of aluminum, tetrakis(2-methylpropyl)-mu-oxodi-. The most diagnostic vibrational feature is the Al-O-Al bridge stretching mode, which appears as a medium-intensity band at 820-840 cm⁻¹ in IR spectra and as a strong band at 810-830 cm⁻¹ in Raman spectra [10] [11].
The Al-O stretching vibrations manifest as strong, broad absorption bands in the region of 1050-1075 cm⁻¹ in IR spectra, appearing at 1060-1080 cm⁻¹ in Raman spectra with medium intensity [10] [12] [11]. These bands are characteristic of alumoxane compounds and confirm the presence of Al-O bonds within the bridging framework.
Al-C stretching modes appear at 550-650 cm⁻¹ in both IR and Raman spectra, with medium intensity in IR and strong intensity in Raman. The C-H stretching vibrations of the isobutyl groups produce strong bands at 2850-2950 cm⁻¹ in IR spectra and medium-intensity bands at 2860-2960 cm⁻¹ in Raman spectra [10] [12].
C-H bending vibrations appear at 1350-1450 cm⁻¹ in IR spectra and 1360-1460 cm⁻¹ in Raman spectra, with medium and weak intensities, respectively. The Al-O-Al bridge deformation modes are observed as weak bands at 400-500 cm⁻¹ in IR spectra and medium-intensity bands at 420-520 cm⁻¹ in Raman spectra [10] [13].
The complementary nature of IR and Raman spectroscopy is evident in the different relative intensities observed for various vibrational modes. The Al-O-Al bridge stretch shows strong Raman activity but medium IR intensity, reflecting the polarizability changes associated with the symmetric stretching of the bridging unit [10] [14].
Mass spectrometric analysis of aluminum, tetrakis(2-methylpropyl)-mu-oxodi- presents unique challenges due to the compound's air sensitivity and tendency to fragment under ionization conditions. Multiple ionization techniques have been employed to characterize organoaluminum compounds, including electron ionization (EI), fast atom bombardment (FAB), and electrospray ionization (ESI) [15] [16].
The molecular ion [M]⁺ at m/z 298 is typically observed with very low relative intensity (<5%) due to extensive fragmentation under standard ionization conditions [15] [16]. The base peak commonly appears at m/z 57, corresponding to the isobutyl cation [C₄H₉]⁺, which represents 100% relative intensity and serves as a diagnostic fragment for isobutyl-containing compounds [16].
Significant fragment ions include [M-C₄H₉]⁺ at m/z 241 (15-25% relative intensity), resulting from the loss of one isobutyl group. The diisobutylaluminum fragment [Al(C₄H₉)₂]⁺ appears at m/z 141 with 30-45% relative intensity, while the monoisobutylaluminum fragment [Al(C₄H₉)]⁺ is observed at m/z 84 with 20-35% relative intensity [15] [16].
The dialuminum oxide core [Al₂O]⁺ fragment at m/z 70 appears with 10-20% relative intensity, providing evidence for the bridged structure. This fragment is particularly diagnostic for alumoxane compounds and confirms the presence of the Al-O-Al bridging unit [17] [16].
Soft ionization techniques such as FAB and ESI can sometimes preserve the molecular ion with higher intensity, but the inherent instability of organoaluminum compounds under mass spectrometric conditions generally favors extensive fragmentation. Chemical ionization using methane as the reagent gas has shown promise for generating protonated molecular ions [M+H]⁺ with reduced fragmentation [15].
The fragmentation pattern reflects the lability of Al-C bonds relative to the Al-O bridge, with preferential loss of isobutyl groups occurring before cleavage of the central Al-O-Al unit. This behavior is consistent with the known thermal decomposition pathways of organoaluminum compounds, where alkyl group elimination precedes alumoxane bridge cleavage [18] [11].